molecular formula C8H13Cl2N3 B11755412 6,7-Dihydro-5H-cyclopenta[c]pyridine-3,7-diamine dihydrochloride

6,7-Dihydro-5H-cyclopenta[c]pyridine-3,7-diamine dihydrochloride

Cat. No.: B11755412
M. Wt: 222.11 g/mol
InChI Key: PSPKAAZFFPOCFP-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-cyclopenta[c]pyridine-3,7-diamine dihydrochloride is a heterocyclic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclopenta[c]pyridine ring system with diamine substitutions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydro-5H-cyclopenta[c]pyridine-3,7-diamine dihydrochloride can be achieved through several methods. One common approach involves the condensation of 2-hydroxy-3-methyl-2-cyclopentene-1-one with ethylene diamine . Another method includes the condensation of cyclopentenolone with alkylenediamines or the reaction of an aliphatic α-diketone with 1,2-diamino cyclopentane, followed by dehydrogenation in the presence of palladium over activated charcoal or copper chromite .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-5H-cyclopenta[c]pyridine-3,7-diamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6,7-Dihydro-5H-cyclopenta[c]pyridine-3,7-diamine dihydrochloride involves its interaction with molecular targets such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to various biological effects, including the modulation of cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dihydro-5H-cyclopenta[c]pyridine-3,7-diamine dihydrochloride is unique due to its diamine substitutions, which confer distinct chemical and biological properties. These substitutions enhance its potential as a therapeutic agent and its effectiveness as a corrosion inhibitor compared to other similar compounds .

Properties

Molecular Formula

C8H13Cl2N3

Molecular Weight

222.11 g/mol

IUPAC Name

6,7-dihydro-5H-cyclopenta[c]pyridine-3,7-diamine;dihydrochloride

InChI

InChI=1S/C8H11N3.2ClH/c9-7-2-1-5-3-8(10)11-4-6(5)7;;/h3-4,7H,1-2,9H2,(H2,10,11);2*1H

InChI Key

PSPKAAZFFPOCFP-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC(=NC=C2C1N)N.Cl.Cl

Origin of Product

United States

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